molecular formula C6H9N3O4 B1396018 5-Methyl-1H-imidazol-2-amine oxalate CAS No. 1187927-68-9

5-Methyl-1H-imidazol-2-amine oxalate

Cat. No. B1396018
CAS RN: 1187927-68-9
M. Wt: 187.15 g/mol
InChI Key: MTVXRVZNQWFHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-imidazol-2-amine oxalate (abbreviated as 5M2AO) is a synthetic organic compound created by combining two chemical species: 5-methyl-1H-imidazole and oxalic acid. This compound possesses immense potential in various industrial and biomedical applications due to its unique set of physical and chemical properties. It has a molecular formula of C6H9N3O4 .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has been organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-imidazol-2-amine oxalate is represented by the formula C6H9N3O4 . The average mass of the molecule is 187.153 Da .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-imidazol-2-amine oxalate include a molecular weight of 97.11850, a density of 1.221g/cm3, a boiling point of 307.9ºC at 760 mmHg, and a molecular formula of C4H7N3 .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat various bacterial infections.

Anti-inflammatory and Antitumor Activities

Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . They could be used in the treatment of inflammation-related disorders and various types of cancer.

Antidiabetic and Anti-allergic Activities

These compounds have potential antidiabetic and anti-allergic activities . They could be used in the management of diabetes and allergic reactions.

Antipyretic and Antiviral Activities

Imidazole derivatives can show antipyretic (fever-reducing) and antiviral activities . They could be used in the treatment of fevers and viral infections.

Antioxidant Activities

Some imidazole derivatives have shown good scavenging potential, indicating their antioxidant activities . They could be used in the management of oxidative stress-related disorders.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives can exhibit anti-amoebic and antihelmintic activities . They could be used in the treatment of amoebic and helminthic (worm) infections.

Antifungal and Ulcerogenic Activities

These compounds can show antifungal and ulcerogenic activities . They could be used in the treatment of fungal infections and ulcers.

Synthesis of Functional Molecules

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They could be used in the synthesis of various functional materials.

Future Directions

Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . This highlights the need for the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

5-methyl-1H-imidazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.C2H2O4/c1-3-2-6-4(5)7-3;3-1(4)2(5)6/h2H,1H3,(H3,5,6,7);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVXRVZNQWFHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703303
Record name Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-imidazol-2-amine oxalate

CAS RN

1187927-68-9
Record name Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-imidazol-2-amine oxalate
Reactant of Route 2
5-Methyl-1H-imidazol-2-amine oxalate
Reactant of Route 3
5-Methyl-1H-imidazol-2-amine oxalate
Reactant of Route 4
5-Methyl-1H-imidazol-2-amine oxalate
Reactant of Route 5
5-Methyl-1H-imidazol-2-amine oxalate
Reactant of Route 6
Reactant of Route 6
5-Methyl-1H-imidazol-2-amine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.